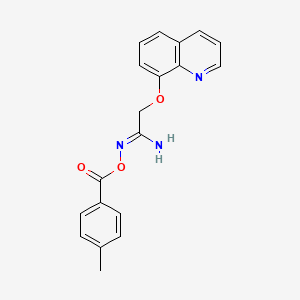
Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-methylbenzofuran-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of methyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a continuous flow system. This method involves the reaction of 3-methylbenzofuran with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product yields .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, leading to its potential use as an insecticide .
Comparación Con Compuestos Similares
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Ethyl (3-methylbenzofuran-2-yl)carbamate: An analog with an ethyl group instead of a methyl group.
Phenyl (3-methylbenzofuran-2-yl)carbamate: A compound with a phenyl group, offering different biological activities.
Uniqueness: Methyl (3-methylbenzofuran-2-yl)carbamate is unique due to its specific structure, which combines the benzofuran ring with the carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
61307-26-4 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C11H11NO3/c1-7-8-5-3-4-6-9(8)15-10(7)12-11(13)14-2/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
RGEFQWHZXZAQEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
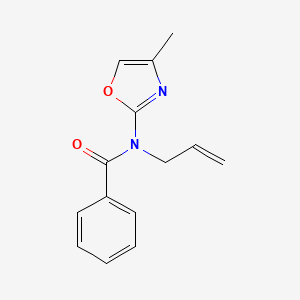
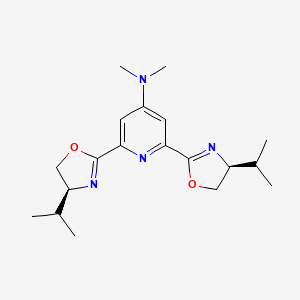
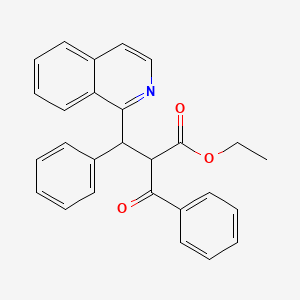

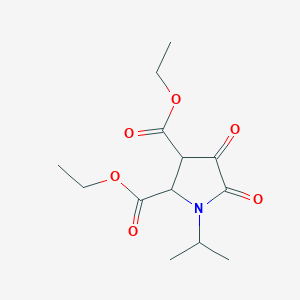
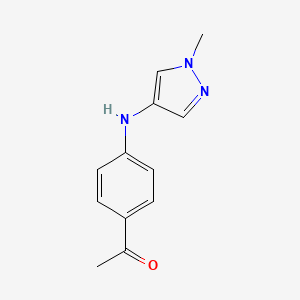
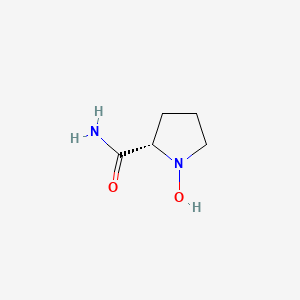
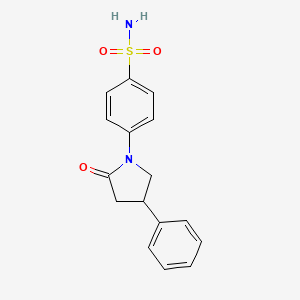

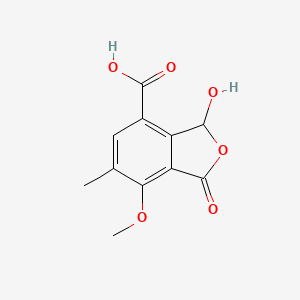
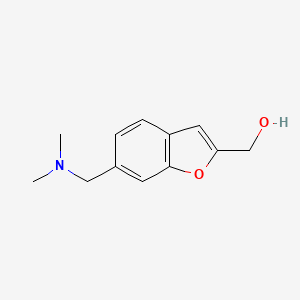
![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
